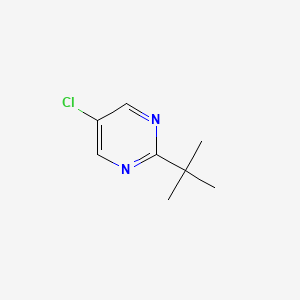

2-Tert-butyl-5-chloropyrimidine

Description

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2-tert-butyl-5-chloropyrimidine |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3 |

InChI Key |

OSEOUUXZEQHQBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-chloropyrimidine typically involves the chlorination of 2-tert-butylpyrimidine. One common method is the reaction of 2-tert-butylpyrimidine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-chloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Reagents include palladium catalysts and boron reagents. Conditions involve the use of a base such as potassium phosphate (K3PO4) and a solvent like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include 2-tert-butyl-5-aminopyrimidine, 2-tert-butyl-5-thiolpyrimidine, and 2-tert-butyl-5-alkoxypyrimidine.

Coupling Reactions: Products include various aryl- or vinyl-substituted pyrimidines.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "2-tert-butyl-5-chloropyrimidine":

2-tert-Butyl-5-methoxypyrimidine

- Chemistry It serves as a building block in synthesizing complex molecules and developing new materials with specific properties.

- Biology It can be used to study enzyme interactions and as a probe in biochemical assays.

- Industry It can be used in the production of agrochemicals and other industrial chemicals.

Reactions of 2-(tert-Butyl)-5-methoxypyrimidine

- Oxidation Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to form corresponding aldehydes or carboxylic acids.

- Reduction Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to reduce the pyrimidine ring to form dihydropyrimidines.

- Substitution Strong bases like sodium hydride or potassium tert-butoxide are typically used for nucleophilic substitution reactions of the tert-butyl group.

Comparison with Similar Compounds

| Compound | Comparison |

|---|---|

| 2-(tert-Butyl)-5-hydroxypyrimidine | 2-(tert-Butyl)-5-methoxypyrimidine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its hydroxyl counterpart. The methoxy group also provides different electronic properties, making it suitable for specific applications in research and industry. |

| 2-(tert-Butyl)-5-chloropyrimidine | N/A |

| 2-(tert-Butyl)-5-aminopyrimidine | N/A |

Other pyrimidine derivatives with anti-inflammatory activity

- Certain 2-chloropyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activity by effectively suppressing COX-2 activity .

- Several substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have exhibited anti-inflammatory effects comparable to indomethacin in rat models . These derivatives also showed stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes .

- Specific pyrimidine derivatives significantly decreased the iNOS and COX-2 mRNA expressions, showing higher suppressive effects compared to indomethacin, and also reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents like pyridine and a chloromethyl group on position-2 of the pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .

Tert-butyl phenolic antioxidants

- Tert-butyl phenolic antioxidants (TBP-AOs) are used to inhibit oxidation and function as stabilizers and protectants in consumer products, including food packaging, adhesives, lubricants, plastics, and cosmetics .

- TBP-AOs may have therapeutic applications due to their ability to combat oxidative stress. For instance, 2,6-di-tert-butylphenol derivatives have shown potential neuroprotective effects . Tert-butyl hydroquinone (TBHQ) can mitigate oxidative stress and apoptosis in various cell types and offers protective effects against arsenic toxicity, colorectal cancer metastasis, retinal oxidative damage, cartilage destruction in osteoarthritis, and metabolic issues . 2,4-di-tert-butylphenol exhibits antioxidant properties, improves cognitive function, inhibits viral and bacterial activities, and has anti-inflammatory and anticancer effects .

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-chloropyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tert-butyl group provides steric hindrance, while the chlorine atom can participate in hydrogen bonding or van der Waals interactions with the enzyme’s active site residues. This dual functionality allows the compound to effectively inhibit enzyme activity and modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Tert-butyl)pyrimidine-5-sulfonyl chloride

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molar Mass : 234.7 g/mol

- Key Features : Replaces the chlorine at position 5 with a sulfonyl chloride group.

- Comparison :

- The sulfonyl chloride group increases electrophilicity, making it reactive in sulfonamide bond formation.

- Higher molar mass (234.7 vs. 170.64 g/mol) and polarity due to the O₂S moiety, which may reduce lipid solubility compared to 2-Tert-butyl-5-chloropyrimidine.

- Applications: Intermediate in synthesizing sulfonamide-based drugs or polymers .

5-Bromo-2-chloropyrimidine

- Molecular Formula : C₄H₂BrClN₂

- Molar Mass : 193.43 g/mol

- Key Features : Bromine at position 5 and chlorine at position 2; lacks the tert-butyl group.

- Comparison :

- Bromine’s larger atomic radius enhances polarizability, increasing reactivity in aromatic substitution reactions compared to chlorine.

- Absence of tert-butyl reduces steric hindrance, improving accessibility for nucleophilic attack.

- Applications: Used in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability .

2-(Tert-Butyl-d9)-4-chloropyrimidine-5-boronic acid

- Molecular Formula : C₈H₃BClD₉N₂O₂

- Molar Mass : 223.51 g/mol

- Key Features : Deuterated tert-butyl group, chlorine at position 4, and boronic acid at position 5.

- Comparison :

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic Acid

- Molecular Formula : C₁₀H₁₄N₃O₂Cl

- Molar Mass : 243.69 g/mol

- Key Features: Incorporates a carboxylic acid and alkylamino substituent.

- The butyl(methyl)amino group introduces basicity, influencing pharmacokinetic properties. Applications: Likely used as a building block for kinase inhibitors or other bioactive molecules .

Key Research Findings

- Steric Effects: The tert-butyl group in this compound significantly slows reaction rates in SNAr mechanisms compared to non-bulky analogs like 5-Bromo-2-chloropyrimidine .

- Biological Relevance : Carboxylic acid-containing analogs demonstrate improved bioavailability, highlighting the trade-off between steric bulk and pharmacological optimization .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of 2-Tert-butyl-5-chloropyrimidine following synthesis?

- Methodological Answer: Purity is typically assessed using gas chromatography (GC) with flame ionization detection, as demonstrated in purity assessments of structurally similar pyrimidines (>98.0% GC) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral matching .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life, as outlined in safety data sheets for analogous tert-butyl pyrimidines .

Q. How does the tert-butyl group influence the compound’s solubility and reactivity?

- Methodological Answer: The tert-butyl group introduces steric hindrance, reducing nucleophilic substitution reactivity at the 2-position. Solubility in polar solvents (e.g., DMSO) can be enhanced using co-solvents like ethanol (20–30% v/v), as inferred from solubility profiles of tert-butyl-functionalized pyrimidines .

Advanced Research Questions

Q. What challenges arise in the synthesis of this compound, and how can reaction conditions be optimized?

- Methodological Answer: Key challenges include regioselective chlorination at the 5-position and avoiding tert-butyl group cleavage. Optimize using Pd-catalyzed cross-coupling for tert-butyl retention and controlled chlorination with POCl₃ at 80–90°C, monitored via in-situ FTIR to track reaction progress .

Q. How can researchers evaluate the bioactivity of this compound against cancer cell lines?

- Methodological Answer: Use the MTT assay to measure cytotoxicity in human carcinoma cell lines (e.g., HCT-116 colon cancer). Pre-treatment with metabolic inhibitors (e.g., cycloheximide) can clarify mechanisms of action, as applied to pyrimidine derivatives in antitumor studies . Dose-response curves (IC₅₀) and apoptosis markers (e.g., caspase-3 activation) provide quantitative insights.

Q. What analytical techniques are recommended for characterizing degradation products under various storage conditions?

- Methodological Answer: Accelerated degradation studies (40°C, 75% RH) coupled with LC-MS/MS identify hydrolytic or oxidative byproducts. Compare fragmentation patterns with reference standards from NIST databases . For photostability, expose samples to UV light (254 nm) and analyze using HPLC-PDA to detect cyclobutane pyrimidine dimers, as seen in UV-damaged DNA studies .

Q. How does chlorination at the 5-position affect electronic properties compared to other pyrimidine derivatives?

- Methodological Answer: Chlorine at the 5-position acts as an electron-withdrawing group, altering the ring’s electron density. Electrochemical analysis (cyclic voltammetry) and computational modeling (DFT) reveal shifts in reduction potentials and frontier molecular orbitals. Compare with 2-chloro or 4-chloro analogs to assess positional effects .

Q. What strategies mitigate solubility issues in aqueous systems for this hydrophobic compound?

- Methodological Answer: Formulate with cyclodextrin inclusion complexes or lipid-based nanoparticles to enhance aqueous dispersion. Dynamic light scattering (DLS) and cryo-TEM validate nanoparticle size and stability. For in vitro assays, use DMSO as a primary solvent with <0.1% final concentration to avoid cellular toxicity .

Contradictions and Data Gaps

- Stereochemical Stability: Limited data exist on the stereochemical integrity of the tert-butyl group under acidic conditions. Conduct chiral HPLC or circular dichroism (CD) studies to assess racemization risks .

- Biological Targets: While pyrimidines are known to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), specific data on this compound are lacking. Use enzyme inhibition assays (e.g., UV-Vis kinetics) with recombinant DHODH to explore this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.